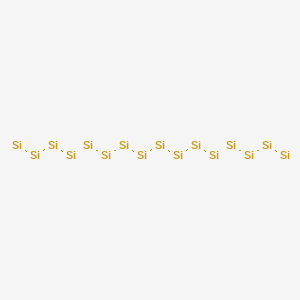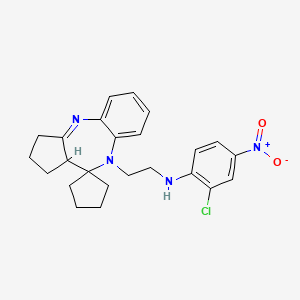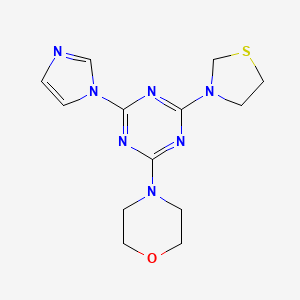
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of imidazole, morpholine, and thiazolidine groups through various substitution reactions. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, acids, and bases under reflux or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole, morpholine, and thiazolidine groups may contribute to binding affinity and specificity, modulating biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-pyrrolidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperazinyl)-6-(3-thiazolidinyl)
Uniqueness
The uniqueness of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
153429-58-4 |
|---|---|
分子式 |
C13H17N7OS |
分子量 |
319.39 g/mol |
IUPAC 名称 |
4-[4-imidazol-1-yl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H17N7OS/c1-2-19(9-14-1)12-15-11(18-3-6-21-7-4-18)16-13(17-12)20-5-8-22-10-20/h1-2,9H,3-8,10H2 |
InChI 键 |
MFGRHTOXRFZEMI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCSC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


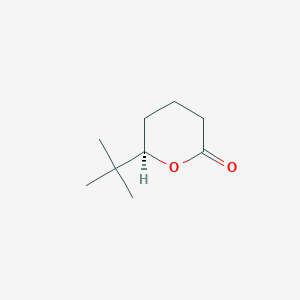
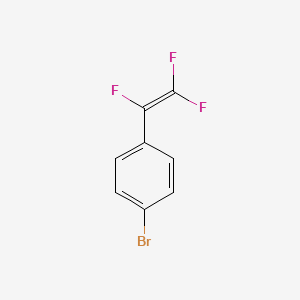
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
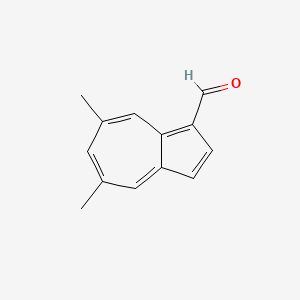

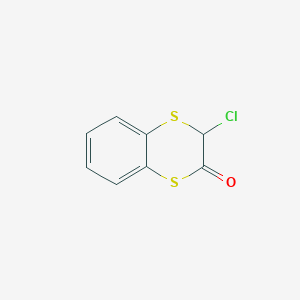
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
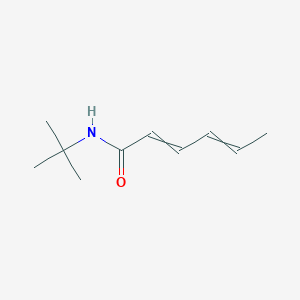
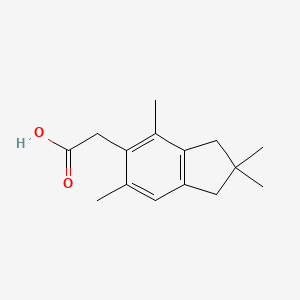
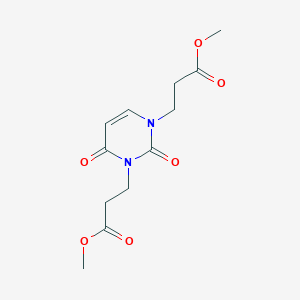

![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
